2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20F2N2O and a molecular weight of 330.38 . The IUPAC name for this compound is (2,4-difluorophenyl) {4- [(4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Hybrid Material Synthesis
The compound has been used in the synthesis of laminar inorganic-organic hybrid materials, leveraging its properties as a ligand to bridge inorganic motifs, thereby exhibiting unique magnetic behaviors. This application demonstrates the potential of 2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone in the development of materials with novel properties, such as single-chain magnet behavior (Sheng Hu et al., 2009).
Organic Synthesis
In organic synthesis, this compound has facilitated the development of novel acylation methods for aromatic compounds, leading to the efficient production of benzophenone derivatives. This application underscores its role in expanding synthetic methodologies and creating diverse chemical compounds (Jeongsug Hwang et al., 2000).
Environmental Studies
Research has also focused on the environmental presence and impact of benzophenone derivatives, including their occurrence in sediment and sewage sludge. Studies in this area contribute to understanding the environmental fate and ecological effects of such compounds, which is crucial for assessing potential risks and formulating environmental policies (Zi-Feng Zhang et al., 2011).
Antimalarial Research
Furthermore, derivatives of 2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone have been investigated for their potential as antimalarial agents, showcasing the compound's relevance in the development of new pharmaceuticals. Such research is vital for the ongoing fight against malaria, particularly in developing effective treatments against resistant strains of the disease (J. Wiesner et al., 2003).
Safety And Hazards
The safety data sheet for a similar compound, 4,4′-Difluorobenzophenone, indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects . It’s important to handle such compounds with care and use appropriate personal protective equipment.
properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCNTEMTAIOYLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642997 |
Source
|
Record name | (2,4-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898763-33-2 |
Source
|
Record name | (2,4-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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